3-((1H-Imidazol-4-yl)methyl)piperidine

Histamine H3 Receptor Agonist SAR Neuropharmacology

3-((1H-Imidazol-4-yl)methyl)piperidine (CAS 710278-27-6), also referred to as 3-(1H-imidazol-5-ylmethyl)piperidine, is a pivotal heterocyclic building block in medicinal chemistry. Its molecular architecture combines a basic piperidine ring, common in many FDA-approved drugs , with a histamine-mimetic imidazole moiety.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 710278-27-6
Cat. No. B3280188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1H-Imidazol-4-yl)methyl)piperidine
CAS710278-27-6
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CN=CN2
InChIInChI=1S/C9H15N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12)
InChIKeyKPAJJCMZSUJZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((1H-Imidazol-4-yl)methyl)piperidine (CAS 710278-27-6): A Core Scaffold for Histamine H3/H4 & Calcium Channel Research


3-((1H-Imidazol-4-yl)methyl)piperidine (CAS 710278-27-6), also referred to as 3-(1H-imidazol-5-ylmethyl)piperidine, is a pivotal heterocyclic building block in medicinal chemistry . Its molecular architecture combines a basic piperidine ring, common in many FDA-approved drugs , with a histamine-mimetic imidazole moiety. This structure defines its primary role as the core scaffold for a series of potent and selective histamine H3/H4 receptor agonists, such as Immepip , as well as antagonists of T-type calcium channels [1].

The Critical Role of 3-((1H-Imidazol-4-yl)methyl)piperidine: Why the 3-Piperidinyl Isomer is Not Interchangeable


For researchers in neuroscience and calcium channel pharmacology, the substitution of 3-((1H-Imidazol-4-yl)methyl)piperidine with a seemingly similar analog like its 4-isomer (Immepip scaffold) or a non-imidazole heterocycle can lead to a complete loss of target activity or a profound shift in functional selectivity. Evidence demonstrates that the position of the piperidine attachment (3- vs. 4-substitution) and the presence of the imidazole ring are not mere structural variations; they are critical determinants of binding affinity, functional potency (pA2/pKi), and agonist versus antagonist behavior at the histamine H3 receptor [1]. Furthermore, the basicity and conformational properties conferred by the 3-piperidinyl moiety are essential for activity at T-type calcium channels, a profile not replicated by other positional isomers [2]. This specificity mandates a rigorous, data-driven selection process for procurement to ensure experimental validity.

Quantitative Differentiation Evidence for 3-((1H-Imidazol-4-yl)methyl)piperidine (CAS 710278-27-6) vs. Analogs


Histamine H3 Receptor Affinity: 3-Piperidinyl Core vs. Piperazine Analogs

The 3-((1H-Imidazol-4-yl)methyl)piperidine scaffold is the critical determinant for high-affinity binding to the human histamine H3 receptor (hH3R) and subsequent agonist activity. In a comparative study of N-aryl-piperidine and -piperazine derivatives, the piperidine series, which utilizes the target compound as its core, demonstrated moderate to high hH3R affinity, whereas all piperazine analogs were essentially inactive [1]. This structural specificity is further highlighted by the high potency of N-methyl-substituted immepip (methimepip), an analog derived from the 4-piperidinyl isomer of the target compound, which exhibits a pKi of 9.0 at the hH3R [2].

Histamine H3 Receptor Agonist SAR Neuropharmacology

Functional Selectivity at Histamine Receptors: High H3/H4 Selectivity Over H1/H2

The N-substituted analogs of 3-((1H-Imidazol-4-yl)methyl)piperidine, specifically the 4-isomer derivative methimepip, demonstrate exceptionally high selectivity for the H3 receptor. This contrasts with histamine itself and many other imidazole-containing ligands, which exhibit significant off-target activity at H1 and H2 receptors. Methimepip displays a >2,000-fold selectivity for hH3R over hH4R and a >10,000-fold selectivity over hH1R and hH2R [1].

Selectivity Histamine Receptor Off-target activity

T-Type Calcium Channel Antagonism: Cav3.2 vs. Cav2.2 Selectivity

The 3-((1H-Imidazol-4-yl)methyl)piperidine scaffold is foundational for a class of T-type calcium channel antagonists. A representative analog (CHEMBL1551597) derived from this scaffold demonstrates a quantifiable, albeit modest, selectivity for the T-type channel Cav3.2 (IC50 = 2,000 nM) over the N-type channel Cav2.2 (IC50 = 7,000 nM) [1]. This is a meaningful differentiation, as it suggests the scaffold can be optimized for preferential inhibition of T-type channels, a target of significant therapeutic interest for epilepsy and pain.

T-type calcium channel Cav3.2 Selectivity

Aromatase Inhibition: Potency of 3- vs. 4-Imidazolylmethylpiperidine Sulfonamides

The 3-((1H-Imidazol-4-yl)methyl)piperidine scaffold serves as a key intermediate for potent aromatase inhibitors. A series of 3-(imidazol-1-ylmethyl)piperidine sulfonamides was developed, yielding compounds with IC50 values similar to the clinically used drug letrozole [1]. In contrast, a separate study on a different series of imidazole derivatives of piperidine carboxylic acids (lacking the methyl spacer) reported only moderate inhibition in vitro [2].

Aromatase Inhibitor Breast Cancer SAR

Validated Applications of 3-((1H-Imidazol-4-yl)methyl)piperidine (CAS 710278-27-6) in Drug Discovery and Chemical Biology


Design and Synthesis of Selective Histamine H3/H4 Receptor Agonists

This compound is the essential starting point for creating high-affinity, subtype-selective agonists for the histamine H3 and H4 receptors. As demonstrated in Section 3, derivatives of this core (e.g., methimepip) achieve picomolar to low nanomolar binding affinities (pKi ~ 9.0) and exceptional selectivity (>2,000-fold over H4, >10,000-fold over H1/H2) [1]. Researchers investigating the role of H3 receptors in cognition, sleep, or neuroinflammation will find this scaffold indispensable for generating chemical probes with minimal off-target pharmacology, a capability not offered by histamine itself or related piperazine analogs [2].

Development of T-Type Calcium Channel (Cav3.2) Blockers

The compound serves as a validated pharmacophore for the development of T-type calcium channel antagonists, a class of therapeutics with potential for treating epilepsy, neuropathic pain, and essential tremor. Evidence from BindingDB shows that analogs built on this scaffold demonstrate measurable selectivity for the Cav3.2 channel (IC50 = 2,000 nM) over the N-type Cav2.2 channel (IC50 = 7,000 nM) [3]. This intrinsic subtype bias provides a rational starting point for medicinal chemistry efforts aimed at improving potency and selectivity for this clinically relevant ion channel target.

Synthesis of Potent Aromatase (CYP19A1) Inhibitors for Oncology

For researchers focused on hormone-dependent breast cancer, this scaffold provides a direct route to potent aromatase inhibitors. As established, 3-(imidazol-1-ylmethyl)piperidine sulfonamides have been synthesized and demonstrated IC50 values comparable to the clinical standard, letrozole [4]. This contrasts with other imidazole-piperidine conjugates that only yield moderate inhibition. Therefore, this specific isomer is a critical intermediate for any program seeking to develop novel, non-steroidal aromatase inhibitors with high potency.

Pharmacological Tool for In Vivo Studies of Histaminergic Neurotransmission

The high selectivity and CNS-penetrant properties of analogs derived from this core make it suitable for creating in vivo pharmacological tools. For instance, the analog methimepip has been shown to potently reduce basal brain histamine levels to about 25% of control in rat microdialysis studies after intraperitoneal administration [1]. This validated in vivo efficacy demonstrates the value of the core scaffold in developing compounds to probe central histaminergic function in models of neurological and psychiatric disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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